molecular formula C10H12O3 B2518484 2-(3-ethoxyphenyl)acetic Acid CAS No. 72775-83-8

2-(3-ethoxyphenyl)acetic Acid

Cat. No. B2518484
CAS RN: 72775-83-8
M. Wt: 180.203
InChI Key: HRFLULLBPLPBSW-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These are compounds containing a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. In the context of the provided papers, while there is no direct study on 2-(3-ethoxyphenyl)acetic acid, there are several related compounds that have been synthesized and analyzed, which can provide insights into the properties and reactivity of similar structures .

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of the phenylacetic acid moiety or its derivatives. For instance, a series of 1,3,4-thiadiazole derivatives of a related phenoxy acetic acid were synthesized by cyclization with thiosemicarbazide . Another study demonstrated the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement . Additionally, racemic organophosphorus compounds with a similar ethoxyphenyl group were synthesized and hydrolyzed using bacterial species as biocatalysts . These studies indicate that the synthesis of compounds related to 2-(3-ethoxyphenyl)acetic acid can be achieved through various organic reactions, including cyclization, rearrangement, and biotransformation.

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is often characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, was determined by X-ray diffraction . The structure of another derivative, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, was confirmed by X-ray crystallography and NMR methods . These studies provide valuable information on the conformation and stereochemistry of the phenylacetic acid derivatives, which can be extrapolated to understand the molecular structure of 2-(3-ethoxyphenyl)acetic acid.

Chemical Reactions Analysis

The reactivity of phenylacetic acid derivatives is influenced by the substituents on the phenyl ring and the acetic acid moiety. For instance, the regioselective bromination of 4-methoxyphenylacetic acid led to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid . The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical reactivity of these compounds. The study of various reactions, such as the preparation of triazoles from diethoxyphosphinyl acetic acid hydrazide , provides insights into the potential chemical transformations that 2-(3-ethoxyphenyl)acetic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The dimeric hydrogen bonding observed in the crystal structure of (2-methylphenoxy)acetic acid and the strong O-H...O hydrogen-bonded dimers in 2-(3-bromo-4-methoxyphenyl)acetic acid suggest that similar hydrogen bonding could be expected in 2-(3-ethoxyphenyl)acetic acid, affecting its physical properties. The synthesis and characterization of (2-ethoxyethoxy)acetic acid from urinary samples and the study of 2-(2-chloro-ethoxy)-acetate further contribute to the understanding of the physical and chemical behavior of such compounds.

Scientific Research Applications

  • Chiral Auxiliary Compound :

    • Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary, useful for chiral derivatizing agents for amines and alcohols. The compound showed promise in separating diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
  • Biotransformation Studies :

    • Majewska (2015) also explored the biotransformations of a similar compound, investigating its stereoselectivity when hydrolyzed using bacterial species. This highlighted its potential in stereoselective synthesis (Majewska, 2015).
  • Antimicrobial Properties :

    • Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities, demonstrating significant activity against various microbial strains (Noolvi et al., 2016).
  • Synthesis of Novel Compounds :

    • Wang et al. (2016) prepared indole carboxylic acids, including a derivative of 2-methylindole-3-acetic acid, for the synthesis of combined indole-benzimidazoles. This research demonstrates the compound's role in the synthesis of novel chemical structures (Wang et al., 2016).
  • Thermodynamic Study in HPLC Separation :

    • Dungelová et al. (2004) studied the thermodynamics of HPLC separation of phenylcarbamic acid derivatives, providing insights into the enthalpy-driven chiral recognition mechanism (Dungelová et al., 2004).
  • Synthetic Methodology Development :

    • Mi (2006) reported the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, demonstrating a method with an overall yield of 58%, which could be significant for large-scale synthesis applications (Mi, 2006).
  • Pharmacological Applications :

    • Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted molecular docking analysis for anticancer drug development. This highlights the potential of derivatives of 2-(3-ethoxyphenyl)acetic acid in the field of drug discovery (Sharma et al., 2018).

Safety And Hazards

The safety information for 2-(3-ethoxyphenyl)acetic Acid includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(3-ethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFLULLBPLPBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethoxyphenyl)acetic Acid

Synthesis routes and methods I

Procedure details

A solution of methyl 3-ethoxyphenylacetate (92.6 g, 0.4 mole) in methanol (600 ml) and 6.25 N NaOH (400 ml) was stirred overnight at room temperature and then filtered and concentrated in vacuo to remove the methanol. The solution was adjusted to pH 1 with concentrated HCl, the resulting precipitate filtered, washed with ice water, and dried under high vacuum to give 3-ethoxyphenyl acetic acid (74.5 g). M.p=89-90° C. 1H NMR (DMSO-d6, 200 MHz) δ: 1.30 (6, J=7 Hz, 3H, CH3), 3.50 (s, 2H, ArCH2), 3.98 (q, J=7 Hz, 2H, ethyl CH2), 6.75-6.80 (m, 3H, Ar), 7.14-7.23 (m, 1H, Ar). (Lit. ref.: J. Med.Chem, 1980, 23(4) 437-444.
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 3-ethoxyphenylacetate (7.5 g, 38.6 mmol) was dissolved in ethanol (15 mL) and 1N NaOH (40 mL) was added. The mixture was stirred at room temperature for 30 minutes then acidified by addition of 1N hydrochloric acid (45 mL). A white precipitate formed which was filtered, washed with 1N HCl, water and dried to afford 3-ethoxyphenylacetic acid (6.4 g, 92%). 1H NMR (CDCl3) δ 7.20 (1H, dd), 6.8 (3H, m), 4.0 (2H, q), 3.6 (2H, s), 1.4 (3H, t).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
3
Citations
PN Premnath, S Liu, T Perkins, J Abbott… - Bioorganic & medicinal …, 2014 - Elsevier
In order to develop non-ATP competitive CDK2/cyclin A inhibitors, the REPLACE strategy has been applied to generate fragment alternatives for the N-terminal tetrapeptide of the cyclin …
Number of citations: 11 www.sciencedirect.com
A Valentini, K Schultz-Knudsen… - Journal of Medicinal …, 2023 - ACS Publications
The free fatty acid receptor 2 (FFA2), also known as GPR43, mediates effects of short-chain fatty acids and has attracted interest as a potential target for treatment of various metabolic …
Number of citations: 4 pubs.acs.org
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu

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